molecular formula C20H36Sn B2474954 Tributyl-(4-ethylphenyl)stannane CAS No. 198224-53-2

Tributyl-(4-ethylphenyl)stannane

Cat. No. B2474954
CAS RN: 198224-53-2
M. Wt: 395.218
InChI Key: HBIKXMYNQUFQSW-UHFFFAOYSA-N
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Description

Tributyl-(4-ethylphenyl)stannane is likely an organotin compound, which are known for their diverse range of applications, from catalysts to biocides . The exact properties of this specific compound may vary.


Molecular Structure Analysis

The molecular structure of Tributyl-(4-ethylphenyl)stannane would likely consist of a tin atom bonded to three butyl groups and one ethylphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Organotin compounds are known to participate in various chemical reactions. For example, they can act as good radical reducing agents . The exact reactions that Tributyl-(4-ethylphenyl)stannane can participate in would depend on its specific structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of Tributyl-(4-ethylphenyl)stannane would depend on its specific structure. For example, similar compounds have been found to have a boiling point of around 449.9±38.0 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tributylstannanes, similar to Tributyl-(4-ethylphenyl)stannane, have been used in the synthesis of various heterocyclic compounds. For example, Tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized and used in the 1,3-dipolar cycloaddition to produce (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable building blocks for introducing functional groups like aryl or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Organometallic Synthesis and Reactions

Tributylstannanes play a significant role in organometallic chemistry. They have been used in reactions like selenostannylation of arynes under mild conditions (Toledo et al., 2010) and as intermediates in various metal-catalyzed reactions. An example includes the synthesis of β-Carboline Alkaloids using tributylstannanes as a C2-building block (Bracher & Hildebrand, 1993).

Asymmetric Induction in Organic Synthesis

Tributylstannanes are involved in asymmetric induction, which is crucial in producing chiral compounds. For example, the use of δ-alkoxyallylstannanes in stereoselective reactions with chiral aldehydes demonstrates the importance of tributylstannanes in achieving high stereochemical control in organic synthesis (Mcneill & Thomas, 1992).

Material Science and Polymer Chemistry

In material science and polymer chemistry, tributylstannanes have been utilized in the functionalization of polymers. For instance, polystyrene copolymers containing tributyl[(1-oxoalkyl)oxy]stannanes were synthesized and studied for their structure and anion-recognition characteristics (Dalil et al., 2002).

Mechanism of Action

The mechanism of action of organotin compounds can vary widely depending on their structure and the reaction they are involved in. For example, in radical reactions, they can act as reducing agents .

Safety and Hazards

Organotin compounds can be toxic and pose environmental hazards . They should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .

properties

IUPAC Name

tributyl-(4-ethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIKXMYNQUFQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl-(4-ethylphenyl)stannane

Synthesis routes and methods I

Procedure details

To a solution of magnesium (896 mg) in tetrahydrofuran (20 ml) was added dibromoethan (0.1 ml), and the mixture was stirred at room temperature for 15 minutes. Thereto was added dropwise a solution of 1-bromo-4-ethylbenzene (5.7 g) in tetrahydrofuran (20 ml), and subsequently, the mixture was stirred at room temperature for one hour. The reaction mixture was cooled to −78° C., and thereto was added dropwise tributyltin chloride (9.49 g). The mixture was stirred at the same temperature for 30 minutes, and then at room temperature for one hour. To the reaction mixture were added 10% aqueous potassium fluoride solution and ethyl acetate, and the mixture was stirred at room temperature for 30 minutes. Insoluble materials were filtered off. The organic layer of the filtrate was washed with water and brine successively, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by alumina column chromatography (hexane) to give the desired tri-n-butyl(4-ethylphenyl)tin (10.7 g) as colorless oil. EI-Mass m/Z 337 (M-Bu).
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Synthesis routes and methods II

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